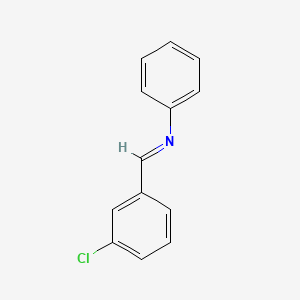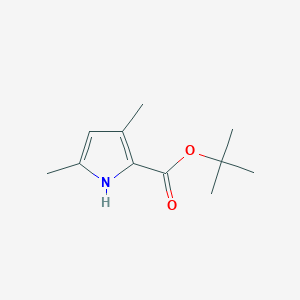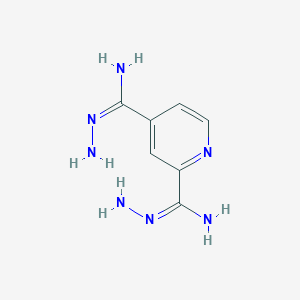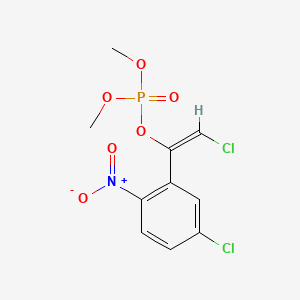
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with dimethyl phosphite in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of corresponding alcohols and phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, sodium hydroxide, or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-Chloro-1-(5-amino-2-nitrophenyl)ethenyl dim
Propiedades
Número CAS |
37913-84-1 |
|---|---|
Fórmula molecular |
C10H10Cl2NO6P |
Peso molecular |
342.07 g/mol |
Nombre IUPAC |
[(E)-2-chloro-1-(5-chloro-2-nitrophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Cl2NO6P/c1-17-20(16,18-2)19-10(6-11)8-5-7(12)3-4-9(8)13(14)15/h3-6H,1-2H3/b10-6+ |
Clave InChI |
IDPNIACAYBXBTJ-UXBLZVDNSA-N |
SMILES isomérico |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
SMILES canónico |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


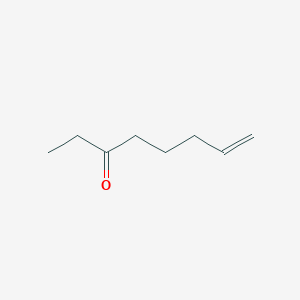
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
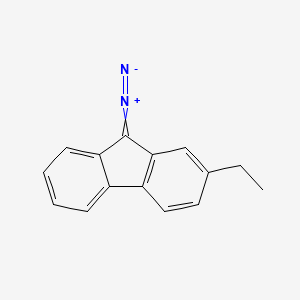
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
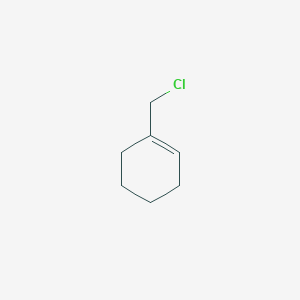
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
